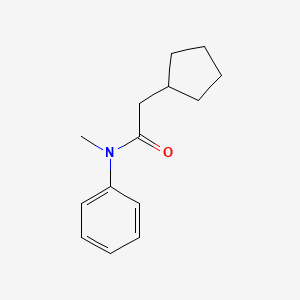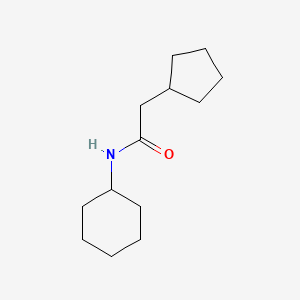![molecular formula C19H26N2O2 B5914772 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as CX717, is a nootropic drug that has gained attention in recent years due to its potential cognitive enhancing effects. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. The purpose of
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. It has been shown to improve memory, attention, and learning in rats and monkeys. In humans, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been tested in healthy volunteers and patients with cognitive impairment, such as Alzheimer's disease and schizophrenia. The results have been promising, with improvements in cognitive performance observed in both groups.
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast synaptic transmission of excitatory signals in the brain. 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide enhances the activity of these receptors, leading to an increase in synaptic plasticity and improved cognitive performance.
Biochemical and Physiological Effects:
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of glutamate, a neurotransmitter involved in learning and memory, and enhances the activity of AMPA receptors. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects are thought to underlie the cognitive enhancing effects of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, making it useful for studying the role of these receptors in cognitive function. It has also been shown to have a good safety profile in humans, with few reported side effects. However, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has some limitations as a research tool. It has a short half-life, which makes it difficult to maintain a steady concentration in the brain. It also has poor solubility in water, which can limit its use in certain experimental protocols.
Direcciones Futuras
There are several future directions for research on 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the potential use of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide as a treatment for cognitive impairment in various neurological disorders. Another area of interest is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide and its effects on synaptic plasticity and neuronal survival.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves a series of chemical reactions starting with 4-(1-piperidinylcarbonyl)benzaldehyde and cyclopentylmagnesium bromide. The reaction proceeds through several intermediates to yield the final product, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. The purity and yield of the synthesized compound can be improved by using different reaction conditions and purification methods.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-3-7-15)20-17-10-8-16(9-11-17)19(23)21-12-4-1-5-13-21/h8-11,15H,1-7,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRYSGLRRRKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)






![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
